molecular formula C11H16N2 B044640 1-Phenylpiperidin-4-amine CAS No. 63921-23-3

1-Phenylpiperidin-4-amine

Cat. No. B044640
CAS RN: 63921-23-3
M. Wt: 176.26 g/mol
InChI Key: QFJSOVLHTDPFAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Phenylpiperidin-4-amine involves several strategies, including reductive amination processes and the utilization of specific catalysts to facilitate the formation of the desired chemical structures. For example, the reductive amination of 1,4- and 1,5-dicarbonyl compounds with (S)-valine methyl ester has been employed to synthesize N-substituted (S)-2-phenylpiperidine, showcasing a method for obtaining phenylpiperidine derivatives with high diastereoselectivity (Manescalchi, Nardi, & Savoia, 1994).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 1-Phenylpiperidin-4-amine reveals the impact of N-phenyl substitutions on the planarity and conjugation within the molecule. The introduction of N-phenyl substituents to 4-aminostilbenes, for instance, leads to a more planar ground-state geometry, influencing the absorption and fluorescence spectra (Yang, Chiou, & Liau, 2002).

Chemical Reactions and Properties

1-Phenylpiperidin-4-amine and its derivatives undergo various chemical reactions, demonstrating a range of chemical properties. Dehydrative condensation between carboxylic acids and amines, catalyzed by specific compounds, illustrates the compound's reactivity and the formation of amidation products, highlighting its chemical versatility (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties of 1-Phenylpiperidin-4-amine derivatives, such as solubility, melting points, and crystalline structure, can be influenced by the presence of various substituents and the formation of polymorphs. For instance, N-phenylpyridin-4-amine forms two polymorphs, indicating the compound's ability to exist in multiple solid forms with different physical properties (Okuno & Umezono, 2014).

Chemical Properties Analysis

The chemical properties of 1-Phenylpiperidin-4-amine derivatives, including reactivity, stability, and functional group transformations, are crucial for their application in synthetic chemistry. The selective sorption of small hydrocarbons and photocatalytic properties of metal-organic frameworks based on related ligands demonstrate the compound's utility in material science and catalysis (Fu, Kang, & Zhang, 2014).

Scientific Research Applications

1-Phenylpiperidin-4-amine, also known as N-Phenyl-4-piperidinamine or 4-anilinopiperidine, is a chemical compound with the formula C11H16N2 . Piperidines, including 1-Phenylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones has been summarized recently . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

  • Pharmaceutical Industry : Piperidines, including 1-Phenylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • Synthesis of Substituted Phenylpiperidin Products : N-phenylpiperidin-4-amine dihydrochloride is an important organic intermediate to synthesize substituted phenylpiperidin products .

  • Phenylpiperidines : Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine. There are a variety of pharmacological effects associated with phenylpiperidines including morphine-like activity or other central nervous system effects .

  • Regulation : The Drug Enforcement Administration has proposed to modify the listing of the list I chemical, N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine; N-phenyl-4-piperidinamine; 4–AP) (hereinafter referred to as 4-anilinopiperidine), to include halides of 4-anilinopiperidine .

  • Synthesis of Biologically Active Piperidines : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

  • Antiaggregatory and Antioxidant Effects : Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .

Safety And Hazards

1-Phenylpiperidin-4-amine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The Drug Enforcement Administration (DEA) has recently modified the listing of 1-Phenylpiperidin-4-amine to include halides of 4-anilinopiperidine . This suggests that there is ongoing research and regulatory interest in this compound and its derivatives. Furthermore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJSOVLHTDPFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611287
Record name 1-Phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperidin-4-amine

CAS RN

63921-23-3
Record name 1-Phenylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperidin-4-amine
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Synthesis routes and methods I

Procedure details

A solution of 1-phenyl-piperidin-4-one oxime (0.18 g, 0.95 mmol) in methanol (10 mL) was hydrogenated over Raney nickel (0.15 g) under balloon pressure at ambient temperature for 6 h. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo. The semi-solid residue was treated with n-pentane (2×5 mL) and dried to afford 1-phenyl-piperidin-4-ylamine (0.13 g, 78%) as a solid.
Quantity
0.18 g
Type
reactant
Reaction Step One
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10 mL
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solvent
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0.15 g
Type
catalyst
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Synthesis routes and methods II

Procedure details

1-Phenylpiperidin-4-one (3.0 g, 17.1 mmol) was dissolved in methanol (250 mL) and acetic acid (147 mL), and ammonium acetate (67 g, 870 mmol) was added portionwise. The mixture was stirred for 4 hrs at room temperature, then cooled to 0° C. (ice-water) and sodium cyanoborohydride (1.6 g, 25 mmol) was added, then the reaction mixture was stirred at room temperature for 18 hrs. Water (20 mL) was added, and the mixture was concentrated under reduced pressure. The residue was adjusted to pH 12 with 15% aqueous NaOH and the resulting mixture was extracted with dichloromethane (3×100 mL). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel, eluting with dichloromethane--3% methanol--0.3% NH4OH to give the product as a pale solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
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Quantity
1.6 g
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reactant
Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
67 g
Type
reactant
Reaction Step Four
Quantity
147 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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[BH3-]C#N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Liu, X Peng, Y Dai, W Zhang, S Ren, J Ai… - Organic & …, 2015 - pubs.rsc.org
… The results revealed that N,N-dimethyl-1-phenylpiperidin-4-amine (17d, IC 50 = 7.4 nM), N-methyl-4-phenylpiperazine (17f, IC 50 = 8.6 nM), and 2-(4-methylpiperazin-1-yl)pyrazine (17h…
Number of citations: 39 pubs.rsc.org
JC Vantourout, RP Law, A Isidro-Llobet… - The Journal of …, 2016 - ACS Publications
The Chan–Evans–Lam reaction is a valuable C–N bond forming process. However, aryl boronic acid pinacol (BPin) ester reagents can be difficult coupling partners that often deliver …
Number of citations: 133 pubs.acs.org

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